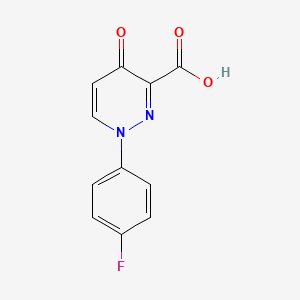

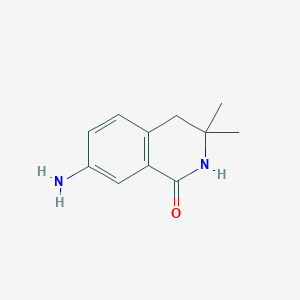

7-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and modifications of the amino groups. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by degradation of a "red pigment" and involved a series of transformations starting from a relay compound, which was chlorinated and treated with ammonia . Although not the same compound, this provides insight into the synthetic strategies that could be applied to synthesize similar isoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their biological activity. The papers suggest that the position and nature of substituents on the isoquinoline nucleus significantly affect the compound's properties and interactions with biological targets. For example, the presence of an acidic hydrogen on the aminosulfonyl group was investigated for its role in selectivity towards enzyme inhibition versus receptor affinity .

Chemical Reactions Analysis

Chemical reactions involving isoquinoline derivatives are diverse and can lead to a variety of biological activities. The papers indicate that modifications to the amino groups and other substituents can drastically alter the affinity and selectivity of these compounds towards different biological targets, such as enzymes and receptors . The reactivity of these groups is essential for the compound's biological function and can be manipulated through synthetic chemistry to achieve desired outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. The papers highlight that the acidity of the NH group, the electron-withdrawing character of substituents, and the spatial position of these groups can affect the compound's selectivity and affinity for biological targets . Additionally, the ability of amino analogues to interact with DNA and alter its thermal stability correlates with their potency against various cell types, indicating that these properties are critical for their biological activity .

Scientific Research Applications

Chemistry and Synthesis

Research on the stereochemistry and synthesis of compounds related to 7-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been conducted to explore their chemical properties and potential applications. For instance, the stereochemistry of some 3-Amino(aryl)methylphthalides and the derived 3-Aryl-4-hydroxy-3,4-dihydroisoquinolin-l(2H)-ones have been studied, confirming their stereochemical assignments through chemical transformations (Collins, Janowski, & Prager, 1989). Such research aids in understanding the molecular structure and potential reactivity of related compounds.

Antimicrobial and Antitumor Activity

Compounds structurally related to 7-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated for their cytotoxic and antimicrobial activities. The synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives have been explored, demonstrating significant biological activities against cancer cell lines, which could inform the development of new therapeutic agents (Bu et al., 2001).

Supramolecular Chemistry

The supramolecular assemblies of certain aminoquinolinium salts and their luminescent properties have been studied, highlighting the role of noncovalent interactions in stabilizing their crystal packing and influencing their luminescent properties. This research can provide insights into the design of materials with specific optical properties (Su et al., 2012).

Catalytic Activity and Chemical Transformations

The catalytic activities of compounds containing isoquinoline structures have been investigated in various chemical reactions, including the synthesis of tetrahydroquinoline derivatives. This demonstrates the utility of such compounds in facilitating chemical transformations, which could be relevant for the development of new synthetic methodologies (Zeng et al., 2009).

properties

IUPAC Name |

7-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)6-7-3-4-8(12)5-9(7)10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLWGOLFKVAHFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2)N)C(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2540891.png)

![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)

![3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2540896.png)

![3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540898.png)

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2540903.png)

![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)